molecular formula C15H16N2O2 B1372312 1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid CAS No. 1152535-85-7

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid

Cat. No.: B1372312
CAS No.: 1152535-85-7
M. Wt: 256.3 g/mol
InChI Key: NPKVHGWVRWFRLY-UHFFFAOYSA-N
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Description

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring fused with a cyclopentane ring and substituted with a 2,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid typically involves the cyclocondensation of hydrazines with 1,3-dicarbonyl compounds or their synthetic equivalents. One common method includes the reaction of 2,4-dimethylphenylhydrazine with cyclopentanone under acidic conditions, followed by cyclization and oxidation steps to form the desired pyrazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions using agents like sodium borohydride can modify the pyrazole ring or the carboxylic acid group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the pyrazole moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenation using bromine or chlorination using thionyl chloride.

Major Products

The major products formed from these reactions include various substituted pyrazole derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or modulate receptors by binding to their active sites, thereby altering their activity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is unique due to its fused ring system and specific substitution pattern, which confer distinct chemical and biological properties compared to other pyrazole derivatives.

Biological Activity

1-(2,4-dimethylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxylic acid is a chemical compound with significant potential in various biological applications. It belongs to the pyrazole class of compounds, which are known for their diverse pharmacological activities. This article explores the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C15H16N2O2
  • Molecular Weight : 256.3 g/mol
  • SMILES : CC1=CC(=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)C
  • InChIKey : NPKVHGWVRWFRLY-UHFFFAOYSA-N

Biological Activities

The biological activities of pyrazole derivatives have been extensively studied, and this compound exhibits several promising effects:

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds synthesized from related pyrazole frameworks showed up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Pyrazoles are also recognized for their antimicrobial properties. Studies have demonstrated that certain pyrazole derivatives exhibit activity against various bacterial strains. For example, compounds similar to this compound have shown effectiveness against both Gram-positive and Gram-negative bacteria .

Anticancer Potential

There is emerging evidence that pyrazole derivatives may possess anticancer properties. Some studies have highlighted their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

The mechanisms through which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Enzymatic Pathways : Pyrazoles often inhibit cyclooxygenase (COX) enzymes involved in inflammation.
  • Cytokine Modulation : They can modulate the expression of cytokines involved in inflammatory responses.
  • DNA Interaction : Some derivatives may interact with DNA or RNA, affecting cellular proliferation.

Case Studies and Research Findings

A compilation of relevant studies demonstrates the biological activity of pyrazole derivatives:

StudyFindings
Selvam et al. (2014)Synthesized novel pyrazole derivatives with significant anti-inflammatory activity (up to 93% IL-6 inhibition) .
Burguete et al. (2015)Reported antimicrobial activity against E. coli and S. aureus; specific derivatives showed promising results .
Chovatia et al. (2019)Evaluated anti-tubercular properties of pyrazole derivatives; some compounds displayed high efficacy against Mycobacterium tuberculosis .

Properties

IUPAC Name

1-(2,4-dimethylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O2/c1-9-6-7-12(10(2)8-9)17-13-5-3-4-11(13)14(16-17)15(18)19/h6-8H,3-5H2,1-2H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPKVHGWVRWFRLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=C(CCC3)C(=N2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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